ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.31 g/mol . This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with aryl hydrazines . One common method includes the reaction of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a catalyst such as iodine . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the pyrazole ring .
Industrial Production Methods
the use of heterogeneous catalysts like Amberlyst-70 has been reported to offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to exhibit tautomerism, which can influence its reactivity and biological activity . It can act as an inhibitor of specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives and indole derivatives:
Properties
CAS No. |
100548-60-5 |
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Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-anilino-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-10(2)17(3)16-13(12)15-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,16) |
InChI Key |
BXQGGGAPMZWLAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1NC2=CC=CC=C2)C)C |
Origin of Product |
United States |
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